1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-4-methylpiperazine
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Overview
Description
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a dimethyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial production, the method involving the use of a Co-NiO dual catalyst has been reported . This method involves dissolving 1-cyano-[4-methoxyphenyl]methylcyclohexanol in an organic solvent, followed by the addition of the catalyst at normal temperature. The reaction is carried out under hydrogen gas at controlled pressure and temperature, resulting in high yields and simplified post-reaction processing .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine involves its interaction with various molecular targets. The piperazine ring provides conformational flexibility and polar nitrogen atoms, enhancing interactions with macromolecules . This compound can form hydrogen bonds and adjust its molecular physicochemical properties, making it a valuable scaffold in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxyphenyl isocyanate
Uniqueness
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the dimethyloxane moiety differentiates it from other piperazine derivatives, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H34N2O2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H34N2O2/c1-20(2)17-21(10-16-25-20,18-7-5-6-8-19(18)24-4)9-11-23-14-12-22(3)13-15-23/h5-8H,9-17H2,1-4H3 |
InChI Key |
QNMAVQSYYBCKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN2CCN(CC2)C)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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